molecular formula C9H9BrClNO B2724924 Ethyl 4-bromo-2-chlorobenzenecarboximidate CAS No. 1260800-55-2

Ethyl 4-bromo-2-chlorobenzenecarboximidate

Cat. No. B2724924
CAS RN: 1260800-55-2
M. Wt: 262.53
InChI Key: XQJPDNQTXARWRZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chlorobenzenecarboximidate, also known as EBrCC, is a chemical compound that has been widely used in various scientific research applications. It is a highly reactive compound that is commonly used as a reagent for the modification of proteins and peptides.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-chlorobenzenecarboximidate involves the formation of a covalent bond between the reagent and the amino group of the protein or peptide. This covalent bond is highly stable and irreversible, which makes Ethyl 4-bromo-2-chlorobenzenecarboximidate an ideal reagent for the modification of proteins and peptides.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-chlorobenzenecarboximidate has been shown to have minimal biochemical and physiological effects. However, it is important to note that the use of Ethyl 4-bromo-2-chlorobenzenecarboximidate should be limited to in vitro experiments, as it is not suitable for in vivo experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-bromo-2-chlorobenzenecarboximidate is its high reactivity and selectivity towards amino groups in proteins and peptides. This makes it an ideal reagent for the modification of proteins and peptides. However, it is important to note that Ethyl 4-bromo-2-chlorobenzenecarboximidate is highly reactive and can lead to the modification of unintended amino groups in proteins and peptides. Therefore, it is important to use Ethyl 4-bromo-2-chlorobenzenecarboximidate with caution and to optimize reaction conditions to minimize unintended modifications.

Future Directions

There are several future directions for the use of Ethyl 4-bromo-2-chlorobenzenecarboximidate in scientific research. One potential direction is the development of new reagents that can selectively label other functional groups in proteins and peptides. Another potential direction is the development of new analytical techniques that can detect and quantify the modification of proteins and peptides using Ethyl 4-bromo-2-chlorobenzenecarboximidate. Additionally, the use of Ethyl 4-bromo-2-chlorobenzenecarboximidate in the modification of other biomolecules, such as nucleic acids and lipids, is an area of potential future research.

Synthesis Methods

The synthesis of Ethyl 4-bromo-2-chlorobenzenecarboximidate involves the reaction of 4-bromo-2-chlorobenzoic acid with ethyl isocyanate in the presence of a suitable coupling agent. The reaction is typically carried out in a solvent such as dichloromethane, and the product is isolated through filtration and recrystallization.

Scientific Research Applications

Ethyl 4-bromo-2-chlorobenzenecarboximidate has been widely used in various scientific research applications, such as the modification of proteins and peptides. It is commonly used as a reagent for the selective labeling of amino groups in proteins and peptides. This labeling can be used for the identification and characterization of proteins and peptides, as well as for the analysis of protein-protein interactions.

properties

IUPAC Name

ethyl 4-bromo-2-chlorobenzenecarboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPDNQTXARWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755463

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